

Addressing low yield in the synthesis of long, modified oligonucleotides

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Compound of Interest

Compound Name: 2'-O-Propargyl A(Bz)-3'-
phosphoramidite

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Technical Support Center: Synthesis of Long, Modified Oligonucleotides

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the synthesis of long or modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the yield of long oligonucleotide synthesis?

A1: The primary factor is the stepwise coupling efficiency. For a 70-mer oligonucleotide, a coupling efficiency of 99% results in a theoretical maximum yield of only 50%.^{[1][2]} A decrease to 98% efficiency drops the maximum yield to a mere 25%.^{[1][2]} Therefore, maintaining the highest possible coupling efficiency at each step is critical for synthesizing long oligonucleotides.

Q2: How do chemical modifications impact the synthesis and yield of oligonucleotides?

A2: Chemical modifications can significantly impact synthesis by altering the stability, solubility, and reactivity of the oligonucleotide. Some modifications are not stable under standard deprotection conditions, requiring milder and often less efficient protocols that can lead to lower yields.[1][3] Additionally, modified phosphoramidites may exhibit lower coupling efficiencies, further reducing the overall yield.[1][2] The introduction of modifications can also complicate purification, leading to product loss.[1]

Q3: What are the common side reactions that reduce the yield and purity of long oligonucleotides?

A3: Besides incomplete coupling, key side reactions include:

- **Depurination:** The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond of purine bases (adenine and guanine), creating apurinic sites that are subsequently cleaved, resulting in chain truncation.[4][5]
- **Oxidation:** The phosphite triester intermediate is sensitive to oxidation, and incomplete or improper oxidation can lead to strand cleavage.
- **Formation of N-1 deletion sequences:** Inefficient capping of unreacted 5'-hydroxyl groups can lead to the synthesis of oligonucleotides missing a single nucleotide (N-1).

Q4: Which solid support is recommended for synthesizing long oligonucleotides?

A4: Controlled Pore Glass (CPG) with a larger pore size (e.g., 1000 Å or 2000 Å) is recommended for synthesizing longer oligonucleotides (over 40 bases).[4][6] Larger pores prevent steric hindrance as the oligonucleotide chain grows, ensuring that reagents can efficiently reach the growing chain.[6][7] For very long oligonucleotides, non-porous surface supports like glass beads are being explored to further reduce steric hindrance.[7]

Q5: What is the most effective method for purifying long, modified oligonucleotides?

A5: For long oligonucleotides (40-150 bases), reversed-phase high-performance liquid chromatography (RP-HPLC) with the 5'-DMT group left on ("trityl-on" purification) is highly effective.[8][9] The hydrophobic DMT group allows for excellent separation of the full-length product from shorter, "trityl-off" failure sequences. Anion-exchange HPLC is also a valuable

technique for purifying long oligonucleotides, especially those with significant secondary structure.[\[8\]](#)

Troubleshooting Guides

Issue 1: Low Overall Yield of a Long Oligonucleotide (>70 bases)

Possible Causes & Solutions

Cause	Recommended Action
Suboptimal Coupling Efficiency	- Ensure all reagents, especially phosphoramidites and activator (e.g., tetrazole), are fresh and anhydrous. [1][2] - Increase the coupling time to ensure the reaction goes to completion. - Check the flow rates and calibration of the DNA synthesizer. [10]
Steric Hindrance on Solid Support	- Use a solid support with a larger pore size (e.g., CPG 1000Å or 2000Å). [4][6] - Consider using a lower loading density support to increase the distance between growing chains. [7]
Depurination	- Use a milder deblocking agent than trichloroacetic acid (TCA), such as 3% dichloroacetic acid (DCA) in dichloromethane, to minimize depurination. [4] - Minimize the total time the oligonucleotide is exposed to acidic conditions. [7]
Inefficient Capping	- Verify the freshness and concentration of capping reagents (acetic anhydride and N-methylimidazole). - Ensure complete delivery of capping reagents during the synthesis cycle. [10]

Issue 2: Presence of Multiple Peaks/Bands During Analysis (HPLC/PAGE) of a Modified Oligonucleotide

Possible Causes & Solutions

Cause	Recommended Action
Incomplete Deprotection of Modifying Groups	- Review the recommended deprotection conditions for the specific modification. Some modifications require extended or alternative deprotection steps.[1][11] - For base-labile modifications, use milder deprotection reagents like gaseous ammonia or ammonium hydroxide/methylamine mixtures.[12]
Degradation of Modification During Synthesis/Deprotection	- Some modifications, particularly fluorescent dyes, are sensitive to standard deprotection conditions.[1][3] - Introduce sensitive modifications post-synthetically via an amino or thiol linker.[13]
Side Reactions with the Modification	- Certain modifications can undergo side reactions, such as transamination of N4-benzoyl cytidine with ethylenediamine.[11] - Investigate alternative protecting group strategies for the modified base.
Formation of Phosphodiester Bond Isomers (for RNA synthesis)	- During deprotection of 2'-hydroxyl protecting groups (e.g., TBDMS), premature partial removal can lead to 2'-3' phosphodiester bond migration. - Use a fluoride source with carefully controlled water content for desilylation.[11]

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield

Oligonucleotide Length	Coupling Efficiency: 99.5%	Coupling Efficiency: 99.0%	Coupling Efficiency: 98.0%
30-mer	86.5%	74.5%	55.5%
50-mer	78.2%	61.0%	36.4%
70-mer	70.5%	49.5%	24.5%
100-mer	60.6%	36.6%	13.3%
150-mer	47.5%	22.2%	4.8%

Data derived from the formula: Yield = (Coupling Efficiency)^(Number of Couplings)

Table 2: Recommended CPG Pore Size for Oligonucleotide Length

Oligonucleotide Length	Recommended CPG Pore Size
Up to 50 bases	500 Å
50 - 80 bases	1000 Å
80 - 120 bases	1500 Å
Over 120 bases	2000 Å - 3000 Å

Source: Based on information from various suppliers and literature.[\[4\]](#)[\[6\]](#)

Experimental Protocols

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Method)

- **Detritylation (Deblocking):** The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using a solution of a mild acid, typically 3%

dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the next coupling step.

- **Coupling:** The next phosphoramidite monomer, activated by a weak acid such as tetrazole or a derivative, is added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
- **Capping:** To prevent the synthesis of failure sequences (n-1), any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride and N-methylimidazole. This renders them unreactive for subsequent coupling steps.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.
- **Cycle Repetition:** Steps 1-4 are repeated until all desired nucleotides have been added to the sequence.

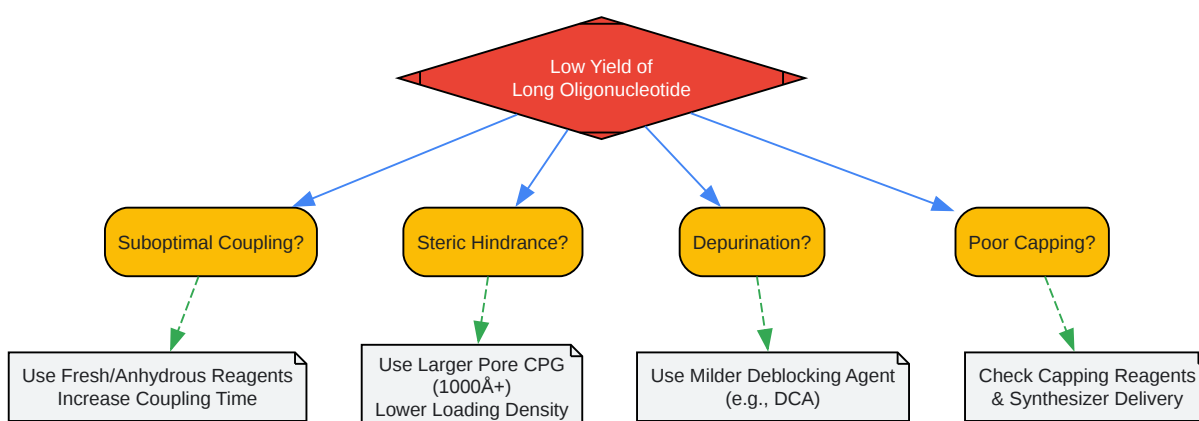
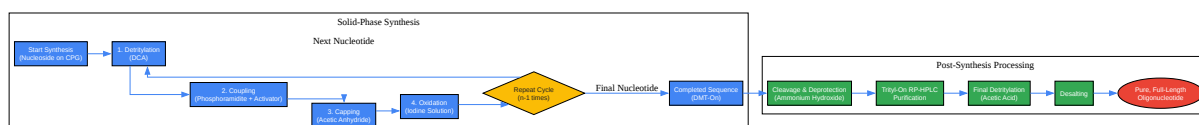
Protocol 2: Trityl-On Reversed-Phase HPLC Purification

- **Oligonucleotide Cleavage and Deprotection:** After synthesis, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine. The 5'-DMT group is left intact.
- **Sample Preparation:** The crude deprotected oligonucleotide solution is dried down and then redissolved in a suitable aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA).
- **HPLC Separation:**
 - **Column:** A reversed-phase C18 column is typically used.
 - **Mobile Phase A:** 0.1 M TEAA in water.
 - **Mobile Phase B:** 0.1 M TEAA in acetonitrile.
 - **Gradient:** A linear gradient from a low percentage of Mobile Phase B to a higher percentage is run to elute the oligonucleotides. The hydrophobic, DMT-containing, full-

length oligonucleotide will be retained more strongly on the column and elute later than the "trityl-off" failure sequences.

- **Fraction Collection:** The peak corresponding to the DMT-on product is collected.
- **Detritylation:** The collected fraction is treated with an acid, such as 80% acetic acid, to remove the DMT group.
- **Desalting:** The final purified oligonucleotide is desalted using a method like size-exclusion chromatography or ethanol precipitation to remove the HPLC buffer salts.

Visualizations



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